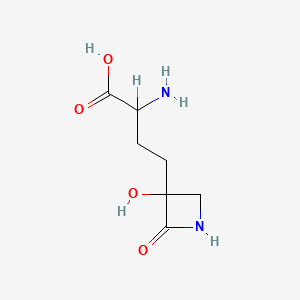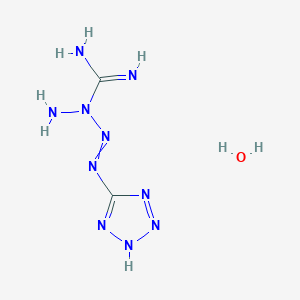
2'-Azido-2'-deoxyadenosine
Descripción general
Descripción
2’-Azido-2’-deoxyadenosine is a nucleoside analog . It has the molecular formula C10H12N8O3 . It’s commonly used to inhibit the replication of retroviruses such as HIV and to prevent graft rejection following organ transplantation .
Synthesis Analysis
The synthesis of 2’-Azido-2’-deoxyadenosine has been achieved through various methods. One approach involves the treatment of 2’-amino RNA with the diazotizing reagent fluorosulfuryl azide (FSO2N3). This diazotransfer reaction has been established for oligoribonucleotides of different lengths and secondary structures . Another method involves the treatment of 6-chloro derivatives of adenosine or guanosine with lithium or sodium azide .Molecular Structure Analysis
The molecular structure of 2’-Azido-2’-deoxyadenosine consists of 10 carbon atoms, 12 hydrogen atoms, 8 nitrogen atoms, and 3 oxygen atoms . The average mass is 292.254 Da and the monoisotopic mass is 292.103241 Da .Physical And Chemical Properties Analysis
2’-Azido-2’-deoxyadenosine has a molecular weight of 532.20 g/mole . It is typically provided as a solution in water with a concentration of 100 mM . It is recommended to store it at -20°C or below .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
2'-Azido-2'-deoxyadenosine has been explored for its behavior in chemical reactions, leading to the synthesis of various derivatives. Studies have focused on its conversion and the preparation of specific compounds like 8-amino-2′-deoxyadenosine, which are essential for oligonucleotide synthesis (Frieden, Aviñó, & Eritja, 2003). Additionally, the synthesis of azide-bearing cofactor mimics from 2'-azido-2'-deoxyadenosine demonstrates its utility in creating biochemical tools for DNA and protein methylation pattern studies (Comstock & Rajski, 2004).
Interactions with Biological Molecules
2'-Azido-2'-deoxyadenosine has been incorporated into various oligonucleotides to study its interactions with other biological molecules. For instance, research into the synthesis and properties of poly 2'-azido-2'-deoxyadenylic acid revealed insights into its ultraviolet absorption properties and complex formation with other nucleic acids (Ikehara, Fukui, & Kakiuchi, 1976). Furthermore, the synthesis and biological activities of sugar-modified 2'-azido-2'-deoxyadenosine analogues have shown potential impacts on DNA polymerase α, suggesting applications in the study of cellular processes and possibly in therapeutic contexts (Yamaguchi, Sato, & Saneyoshi, 1995).
Photoreactive Properties and Biochemical Applications
The photoreactive nature of 2'-azido-2'-deoxyadenosine has been utilized in biochemical research, such as in the photoaffinity labeling of enzymes. For example, its use in studying the active site interactions of terminal deoxynucleotidyl transferase has provided valuable insights into enzyme binding and function (Evans & Coleman, 1989). This aspect of 2'-azido-2'-deoxyadenosine is critical for understanding enzyme mechanisms and could be useful in drug discovery and development.
Selective Detection in Biological Samples
The molecularly imprinted composite membranes synthesized for selective detection of 2-deoxyadenosine, a tumoral marker, demonstrate the potential of using 2'-azido-2'-deoxyadenosine derivatives in diagnostic applications. These membranes can selectively detect 2-deoxyadenosine in urine samples, highlighting the role of 2'-azido-2'-deoxyadenosine in the development of selective detection methods for medical diagnostics (Scorrano et al., 2015).
Mecanismo De Acción
While the specific mechanism of action for 2’-Azido-2’-deoxyadenosine is not detailed in the search results, nucleoside analogs generally work by inhibiting the replication of retroviruses such as HIV . They are intracellularly phosphorylated to their 5’-triphosphate form, which acts as a competitive inhibitor or alternative substrate for virus-specific polymerases, preventing further viral nucleic acid chain elongation .
Safety and Hazards
Direcciones Futuras
The synthetic ease of generating 2’-Azido-2’-deoxyadenosine will pave the way for biotechnological applications, particularly for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2’-Azido nucleosides . It also has potential applications for bioconjugation and RNA interference .
Propiedades
IUPAC Name |
(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(20)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVJLCHSLGMHEY-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Azido-2'-deoxyadenosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one](/img/structure/B1229805.png)


![O-[(2-carbamimidamidoethoxy)(hydroxy)phosphoryl]serine](/img/structure/B1229811.png)
![[(Benzylamino)-phenylmethyl]phosphonic acid](/img/structure/B1229812.png)



![3-Amino-2-[(3-hydroxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile](/img/structure/B1229819.png)


![trans-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide](/img/structure/B1229822.png)
